Fmoc-D-Lys(Ivdde)-OH

Solid-phase peptide synthesis Orthogonal protection Piperidine stability

Select Fmoc-D-Lys(Ivdde)-OH when your synthesis demands ≥5 Fmoc deprotection cycles without side-chain scrambling. The sterically hindered ivDde group eliminates the lysine migration observed with standard Dde protection — validated by single-peak HPLC vs. multiple scrambling peaks [Local Evidence]. This D-isomer (≥99.5% enantiomeric purity) is essential for SAR studies, D-peptide therapeutics, and microwave-assisted SPPS on acid-labile resins. Orthogonal cleavage via 2% hydrazine in DMF leaves Fmoc, Boc, and tBu groups intact. Choose this building block for high-purity, sequence-defined branched and cyclic peptides.

Molecular Formula C34H42N2O6
Molecular Weight 574.7 g/mol
Cat. No. B613492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Lys(Ivdde)-OH
SynonymsN-alpha-Fmoc-N-epsilon-ivDde-D-lysine; Fmoc-D-Lys(ivDde)
Molecular FormulaC34H42N2O6
Molecular Weight574.7 g/mol
Structural Identifiers
InChIInChI=1S/C34H42N2O6/c1-21(2)17-28(31-29(37)18-34(3,4)19-30(31)38)35-16-10-9-15-27(32(39)40)36-33(41)42-20-26-24-13-7-5-11-22(24)23-12-6-8-14-25(23)26/h5-8,11-14,21,26-27,37H,9-10,15-20H2,1-4H3,(H,36,41)(H,39,40)/t27-/m1/s1
InChIKeyLHJJUCZESVFWSO-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Lys(Ivdde)-OH: Orthogonally Protected D-Lysine Building Block for Complex Peptide Synthesis


Fmoc-D-Lys(Ivdde)-OH (CAS 1272755-33-5) is an orthogonally protected D-lysine derivative designed for Fmoc solid-phase peptide synthesis (SPPS) . The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting the α-amino group and a 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl (ivDde) group protecting the ε-amino side chain [1]. The ivDde group is a sterically hindered variant of the Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) protecting group, conferring significantly enhanced stability to piperidine-mediated Fmoc deprotection conditions while remaining selectively cleavable by 2% hydrazine in DMF [2].

Fmoc-D-Lys(Ivdde)-OH: Why Generic Lysine Derivatives Cannot Replace This Orthogonally Protected Building Block


Generic lysine derivatives with a single protecting group (e.g., Fmoc-Lys(Boc)-OH) lack the orthogonal protection required for site-specific side-chain modification . Even among hydrazine-cleavable derivatives, the choice of protecting group is critical and cannot be substituted arbitrarily. The Dde group, while chemically similar, exhibits substantial migration (scrambling) to free lysine ε-amino groups during repeated piperidine treatments, leading to heterogeneous peptide products and reduced yield [1]. The ivDde group was specifically developed to suppress this scrambling while maintaining hydrazine cleavability. Furthermore, the D-isomer stereochemistry of Fmoc-D-Lys(Ivdde)-OH imparts distinct structural and biological properties that the more common L-isomer cannot replicate . The following quantitative evidence establishes exactly where Fmoc-D-Lys(Ivdde)-OH differentiates from its closest analogs.

Fmoc-D-Lys(Ivdde)-OH: Quantitative Comparative Evidence for Procurement Decisions


Fmoc-D-Lys(Ivdde)-OH vs. Fmoc-Lys(Dde)-OH: Piperidine Stability Comparison

The ivDde group in Fmoc-D-Lys(Ivdde)-OH is considerably more stable to piperidine than the Dde group in Fmoc-Lys(Dde)-OH, as evidenced by reduced premature cleavage during Fmoc deprotection cycles . In model peptide studies, Dde exhibits substantial migration and partial cleavage under standard 20-50% piperidine/DMF conditions, whereas ivDde remains intact [1].

Solid-phase peptide synthesis Orthogonal protection Piperidine stability

Fmoc-D-Lys(Ivdde)-OH vs. Fmoc-Lys(Dde)-OH: Scrambling Suppression Comparison

In a direct head-to-head resin-bound peptide study, Fmoc-Lys(ivDde)-OH exhibited zero detectable scrambling of the protecting group to free lysine ε-amino groups, whereas Fmoc-Lys(Dde)-OH showed strong scrambling behavior under identical Fmoc deprotection conditions [1].

Peptide scrambling Side-chain protection Process impurity control

Fmoc-D-Lys(Ivdde)-OH vs. Fmoc-Lys(Ivdde)-OH: Enantiomeric Purity Specification Comparison

Fmoc-D-Lys(Ivdde)-OH (Novabiochem®) is specified with enantiomeric purity ≥99.5% (a/a) , ensuring minimal contamination by the L-isomer. In contrast, commercial L-isomer batches may contain up to 0.50% D-enantiomer , which could compromise the stereochemical integrity of D-amino acid-containing peptides.

D-amino acid peptides Enantiomeric purity Chiral purity

Fmoc-D-Lys(Ivdde)-OH vs. Fmoc-Lys(Mtt)-OH: Orthogonal Deprotection Compatibility

Unlike mildly acid-labile trityl-based protecting groups (e.g., Mtt), the ivDde group is completely stable to TFA and 20% piperidine [1]. This enables its use with acid-labile resin linkers (e.g., trityl resins) where Mtt would be incompatible . The ivDde group is selectively removed with 2% hydrazine in DMF, orthogonal to Fmoc and acid-labile side-chain protections .

Orthogonal protection Acid-labile linkers Hydrazine cleavage

Fmoc-D-Lys(Ivdde)-OH: D-Isomer Stereochemical Differentiation for D-Amino Acid Peptide Synthesis

Fmoc-D-Lys(Ivdde)-OH contains the D-enantiomer of lysine, which is essential for synthesizing peptides with enhanced proteolytic stability or altered biological conformation compared to L-lysine-containing peptides [1]. The D-configuration is specified by the Cahn-Ingold-Prelog (R)-stereochemistry at the α-carbon (InChI stereochemistry: /t27-/m1/s1) .

D-amino acid Stereochemistry Peptide stability

Fmoc-D-Lys(Ivdde)-OH vs. Fmoc-Lys(ivDde)-OH: Solubility and Purity Specification Comparison

Fmoc-D-Lys(Ivdde)-OH (Novabiochem®) is specified with HPLC purity ≥98.0% (a/a) and clear solubility at 1 mmole in 2 ml DMF . Comparative commercial specifications for Fmoc-Lys(ivDde)-OH show similar solubility but HPLC purity may vary by vendor (e.g., ≥97.0% for some L-isomer batches) .

Solubility Purity Quality specification

Fmoc-D-Lys(Ivdde)-OH: Best-Fit Application Scenarios Based on Quantitative Evidence


Synthesis of Branched or Cyclic Peptides with High Crude Purity Requirements

Use Fmoc-D-Lys(Ivdde)-OH when the synthetic route involves multiple Fmoc deprotection cycles (≥5 cycles) and demands high crude peptide purity. The ivDde group's resistance to piperidine-induced scrambling eliminates the major impurity source observed with Fmoc-Lys(Dde)-OH, as demonstrated by HPLC analysis showing single product peaks vs. multiple scrambling peaks [1]. This is particularly critical for longer sequences where cumulative Dde loss and migration significantly reduce yield.

Peptide Synthesis on Acid-Labile Trityl Resins Requiring Orthogonal Side-Chain Deprotection

Select Fmoc-D-Lys(Ivdde)-OH when using acid-labile linkers (e.g., 2-chlorotrityl chloride resin) where acid-labile protecting groups like Mtt are incompatible. The ivDde group is stable to TFA and 20% piperidine, enabling selective ε-amino group exposure via 2% hydrazine in DMF without resin cleavage . This orthogonal deprotection strategy is essential for synthesizing protected peptide fragments or on-resin modifications.

D-Amino Acid-Containing Therapeutic Peptides Requiring High Stereochemical Integrity

Employ Fmoc-D-Lys(Ivdde)-OH when synthesizing D-amino acid-containing peptides intended for biological evaluation or therapeutic development. The specified enantiomeric purity of ≥99.5% (a/a) ensures minimal contamination by the L-isomer, which could otherwise confound activity assays or reduce proteolytic stability. This building block enables site-specific introduction of D-lysine for structure-activity relationship (SAR) studies.

Microwave-Assisted SPPS of Unsymmetrically Branched Peptides

Utilize Fmoc-D-Lys(Ivdde)-OH in microwave-assisted SPPS protocols for unsymmetrically branched peptides. The ivDde group remains stable under elevated temperature conditions required for microwave synthesis while still being facilely cleaved by hydrazinolysis at the desired deprotection step [2]. This combination enables rapid synthesis of branched architectures with orthogonal branching points.

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